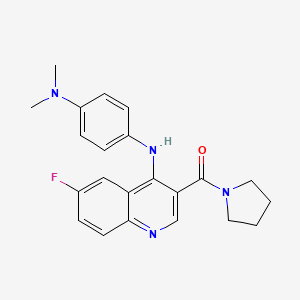
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Potential in Anticonvulsant Agents
A study on related compounds, particularly involving pyrrolidin-1-yl methanone derivatives, has shown promise in anticonvulsant activities. These derivatives were evaluated for their effectiveness against seizures in the maximal electroshock (MES) test. One of the compounds demonstrated significant potency with a protective index higher than that of the reference drug phenytoin, suggesting potential applications in epilepsy treatment or related neurological conditions (Malik & Khan, 2014).
2. Antioxidant Properties
Compounds similar to (4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone have been synthesized and characterized for their antioxidant capabilities. These compounds exhibited remarkable scavenging capacity against DPPH and Nitric oxide (NO), indicating their potential as antioxidants. This suggests that the subject compound may possess similar antioxidant properties, which could be beneficial in pharmaceutical and therapeutic applications (Al-azawi, 2016).
3. Anticancer Activity
A study on related (4-aminocinnolin-3-yl)-aryl-methanones revealed their synthesis and the potential effects against various cancer types. This indicates a possible application in cancer therapy or research, suggesting that the compound may also possess anticancer properties (Amer, 2001).
4. Applications in Organic Electronics
Derivatives of pyrrolidin-1-yl)methanone have been researched for their use in organic light-emitting devices, indicating potential applications in electronic and display technologies. This shows that compounds like this compound could be useful in developing new materials for electronic applications (Dobrikov et al., 2011).
5. Potential in Antimicrobial and Antimycobacterial Applications
Research into similar compounds has shown significant antimicrobial and antimycobacterial activities. This suggests a potential application of the compound in the development of new antimicrobial agents, which could be particularly useful in the treatment of infectious diseases (Narasimhan et al., 2011).
6. Role in Apoptosis Induction
Compounds structurally similar to the one have been identified as potent inducers of apoptosis. This indicates a potential application in cancer therapy, particularly in the development of drugs that can selectively induce cell death in cancer cells (Jiang et al., 2008).
Propiedades
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-26(2)17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNTQBIONKYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)
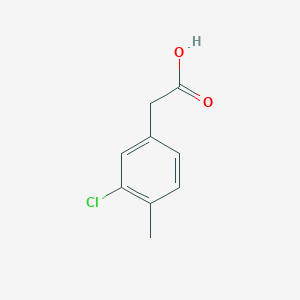
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)
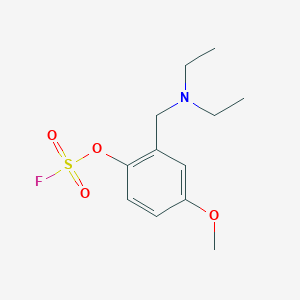
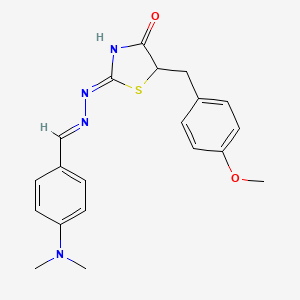
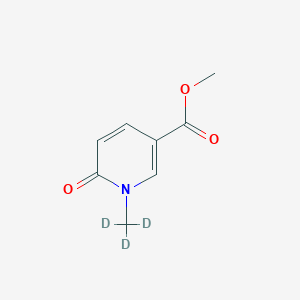
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
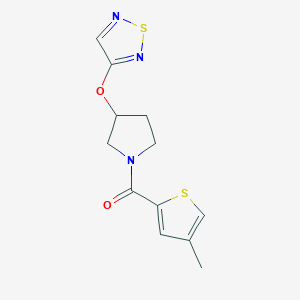
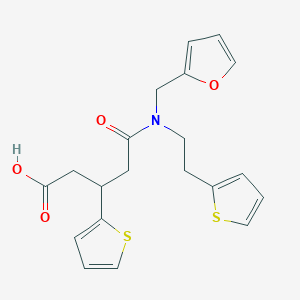
![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)
